Ethyl 3-(4-((4-fluorophenyl)thio)butanamido)benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-(4-((4-fluorophenyl)thio)butanamido)benzofuran-2-carboxylate is a synthetic organic compound with the molecular formula C21H20FNO4S and a molecular weight of 401.45 g/mol. This compound belongs to the benzofuran class, which is known for its wide range of biological and pharmacological activities .
Preparation Methods
The synthesis of Ethyl 3-(4-((4-fluorophenyl)thio)butanamido)benzofuran-2-carboxylate involves several steps. One common method includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex benzofuran derivatives.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced using a Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and high functional group tolerance.
Attachment of the Butanamido Group: The butanamido group can be attached through an amide coupling reaction, using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Chemical Reactions Analysis
Ethyl 3-(4-((4-fluorophenyl)thio)butanamido)benzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution .
Scientific Research Applications
Ethyl 3-(4-((4-fluorophenyl)thio)butanamido)benzofuran-2-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: Benzofuran derivatives, including this compound, are being investigated for their potential therapeutic effects, such as antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-((4-fluorophenyl)thio)butanamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, modulating their activity . The fluorophenyl group can enhance the compound’s binding affinity and selectivity towards its targets . The butanamido group can influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Ethyl 3-(4-((4-fluorophenyl)thio)butanamido)benzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Known for its photochemotherapeutic properties.
Angelicin: Used in the treatment of skin disorders.
The uniqueness of this compound lies in its specific structural features, such as the presence of the fluorophenyl and butanamido groups, which can enhance its biological activity and selectivity .
Properties
IUPAC Name |
ethyl 3-[4-(4-fluorophenyl)sulfanylbutanoylamino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO4S/c1-2-26-21(25)20-19(16-6-3-4-7-17(16)27-20)23-18(24)8-5-13-28-15-11-9-14(22)10-12-15/h3-4,6-7,9-12H,2,5,8,13H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZXDRQMVAKFHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CCCSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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